Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride
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Overview
Description
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride is a chemical compound with a unique structure that includes an aminocyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the cyclooctene ring: This can be achieved through a series of cyclization reactions.
Introduction of the amino group: This step involves the use of amination reactions, where an amino group is introduced into the cyclooctene ring.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the cyclooctene ring provides structural stability. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate
- (1R,4Z,8S)-8-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-4-cyclooctene-1-carboxylic acid
Uniqueness
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the aminocyclooctene ring and the ethyl ester group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12;/h3-4,9-10H,2,5-8,12H2,1H3;1H/b4-3-;/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKRARNBPDLIH-YMJUIURUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=CCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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